![molecular formula C12H11FN2O3 B1471111 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate CAS No. 1803590-04-6](/img/structure/B1471111.png)
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
- Synthesis and Biological Evaluation: Novel derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer properties. The synthesized compounds showed cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. For instance, specific derivatives exhibited significant activity against Caco-2 and HepG2 cell lines, suggesting their utility in cancer treatment research (Adimule et al., 2014).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation: Research focused on the synthesis of 1,3,4-oxadiazole derivatives has shown that these compounds possess notable antibacterial and antifungal activities. This demonstrates their potential in developing new antimicrobial agents to combat resistant microbial strains (Jafari et al., 2017).
Analytical Applications
- Chemical Analysis and Detection: The development of novel 1,3,4-oxadiazole derivatives has been applied in analytical chemistry, particularly in the detection and quantification of substances in agricultural samples. This highlights the compound's utility in improving the sensitivity and specificity of analytical methods (Linghu et al., 2015).
Fluorescence Sensing
- Fluorescence Quenching for Sensing Applications: Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their fluorescence quenching properties, demonstrating potential as sensors for detecting specific chemicals like aniline. This opens avenues for developing sensitive and selective chemical sensors (Naik et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7(17-8(2)16)12-14-11(15-18-12)9-4-3-5-10(13)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZQKMEQNIKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)
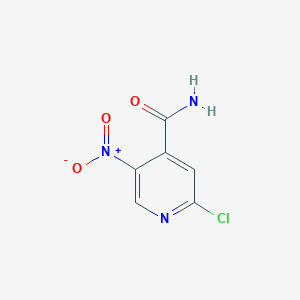
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
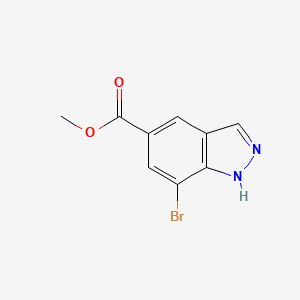
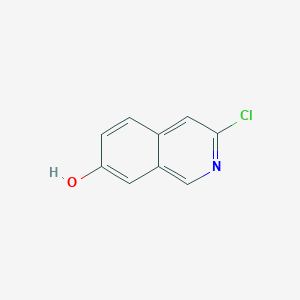
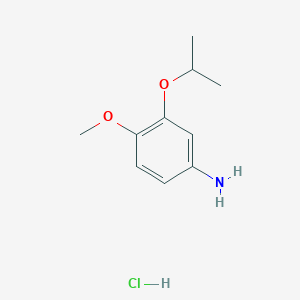
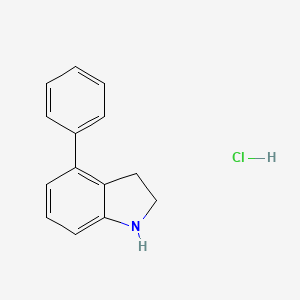
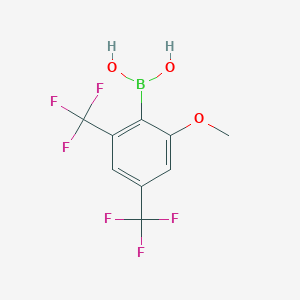
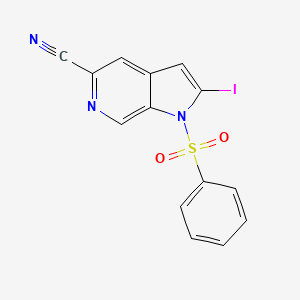
![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)

![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)